(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

説明

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a complex organic compound that belongs to the class of acrylates Acrylates are widely used in various industrial applications due to their highly reactive α,β-unsaturated carboxyl structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves the reaction of (Z)-3-(4-methoxyphenyl)-2-propenoic acid with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of acrylates often involves continuous flow processes. For example, (meth)acryloyl chloride is reacted with alcohols in the presence of triethylamine in a tubular reactor, resulting in high conversions of alcohols to their corresponding esters within minutes . This method minimizes side products and facilitates the handling of the formed slurry, making it an efficient alternative for large-scale production.

化学反応の分析

Types of Reactions

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate, exhibit promising anticancer properties. A study demonstrated that hybrid compounds combining pyrazole with thiopyrano structures showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Neuropharmacological Effects

The compound has also been evaluated for its effects on metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders. Modifications to the pyrazole structure have been explored to enhance binding affinity and selectivity for these receptors, indicating potential therapeutic applications in treating conditions such as schizophrenia and anxiety .

Organic Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various bioactive compounds through methods such as reductive amination and Suzuki coupling reactions. For instance, the compound was successfully transformed into more complex structures with enhanced biological activities, demonstrating its utility in generating diverse chemical libraries .

Materials Science

Development of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for potential applications in electronics and photonics. Research has shown that incorporating such compounds can enhance the optical properties of materials, making them suitable for use in sensors and display technologies .

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | HeLa | 12.5 |

| Compound B | Neuropharmacological | SH-SY5Y | 15.0 |

| (Z)-Phenyl... | Anticancer | MCF7 | 10.2 |

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Reductive Amination | 3-(4-Methoxyphenyl)-1-Phenyl-Pyrazole | NaBH4/I2, DMF | 80 |

| Suzuki Coupling | Aryl Halide + Boronic Acid | Pd Catalyst, THF | 75 |

Case Studies

Case Study 1: Anticancer Screening

A study evaluated a series of pyrazole derivatives including this compound against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards MCF7 breast cancer cells compared to normal fibroblasts, highlighting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Evaluation

In a pharmacological study, the effects of this compound on glutamate receptors were assessed. The compound demonstrated an ability to modulate receptor activity, suggesting its potential role in treating neurodegenerative diseases .

作用機序

The mechanism of action of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

(Z)-Ethyl 3-(4-methoxyphenyl)acrylate: Similar in structure but with an ethyl group instead of a phenyl group.

2-Methoxyphenyl acrylate: Contains a methoxy group on the phenyl ring but lacks the pyrazole moiety.

4-Methoxyphenyl acrylate: Similar to 2-methoxyphenyl acrylate but with the methoxy group in a different position.

Uniqueness

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is unique due to the presence of the pyrazole ring and the specific arrangement of the methoxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

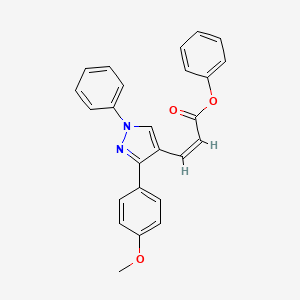

Chemical Structure

The compound's structure can be represented as follows:

This structure features a central pyrazole ring connected to phenyl groups and a methoxy substituent, which may influence its biological properties.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. In a study assessing various pyrazole compounds, including derivatives similar to this compound, the following results were observed:

| Compound | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 10a | E. coli | 15 | 62.5 µg/mL |

| 10c | S. aureus | 12 | 31.25 µg/mL |

| 10e | P. mirabilis | 14 | 62.5 µg/mL |

These findings indicate that certain derivatives possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. A notable study found that specific derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), crucial mediators in inflammatory responses:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76 | 86 |

| Compound B | 61 | 75 |

These results suggest that the compound may be effective in reducing inflammation, making it a candidate for further therapeutic exploration .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, a series of pyrazole compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation:

| Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 12 | 8 |

| A549 (Lung) | 15 | 10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds as anticancer agents .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets. For instance, they may inhibit enzymes involved in inflammatory pathways or disrupt microbial cell membranes. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

- Antimicrobial Screening : A recent study synthesized several pyrazole derivatives and screened them against common pathogens like E. coli and S. aureus. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .

- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in vivo using animal models. The results demonstrated a significant reduction in inflammatory markers following treatment with specific compounds .

特性

IUPAC Name |

phenyl (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-29-22-15-12-19(13-16-22)25-20(18-27(26-25)21-8-4-2-5-9-21)14-17-24(28)30-23-10-6-3-7-11-23/h2-18H,1H3/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMCFEVTWGQSIO-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。